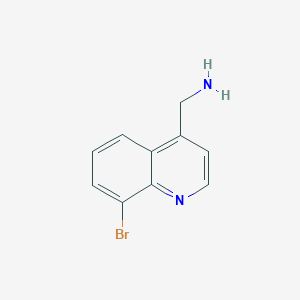

(8-Bromoquinolin-4-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

(8-bromoquinolin-4-yl)methanamine |

InChI |

InChI=1S/C10H9BrN2/c11-9-3-1-2-8-7(6-12)4-5-13-10(8)9/h1-5H,6,12H2 |

InChI Key |

UHNPDRWLCGIKPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)Br)CN |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromoquinolin 4 Yl Methanamine and Its Key Intermediates

Chemical Synthesis of the 8-Bromoquinoline (B100496) Core Structure

The formation of the 8-bromoquinoline core is a critical step that can be achieved through two primary approaches: constructing the quinoline (B57606) ring system with the bromine atom already in place on one of the precursors, or by direct bromination of a pre-formed quinoline.

Classical and Contemporary Quinoline Annulation Reactions

The synthesis of the quinoline ring is a well-established field in organic chemistry, with several named reactions providing access to a wide array of substituted quinolines.

The Gould-Jacobs reaction offers a versatile route to 4-hydroxyquinoline (B1666331) derivatives, which can be further functionalized. researchgate.net This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by a thermal cyclization. researchgate.net To obtain an 8-bromoquinoline derivative, one would start with 2-bromoaniline. The resulting 8-bromo-4-hydroxyquinoline can then be a precursor for further modifications.

The Friedländer synthesis provides a direct method for quinoline formation by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester). masterorganicchemistry.comresearchgate.net For the synthesis of an 8-bromoquinoline, a 2-amino-3-bromobenzaldehyde (B168341) or a related ketone would be the required starting material. This reaction is often catalyzed by acids or bases. masterorganicchemistry.com

| Reaction | Starting Materials | Key Features |

| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Forms 4-hydroxyquinolines, tolerant of various functional groups. researchgate.net |

| Friedländer | 2-Aminobenzaldehyde/ketone, Compound with active methylene group | Direct synthesis of substituted quinolines. masterorganicchemistry.comresearchgate.net |

The Pfitzinger reaction is another classical method that yields quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. chemicalbook.com To synthesize 8-bromoquinoline-4-carboxylic acid, a potential precursor to the target molecule, one could theoretically use 7-bromoisatin.

The Skraup–Doebner–von Miller reaction is a robust method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govresearchgate.net A well-documented "painless" Skraup synthesis of 8-bromoquinoline itself utilizes 2-bromoaniline, glycerol, and methanesulfonic acid, with meta-nitrobenzenesulfonic acid sodium salt as the oxidizing agent, affording the product in high yield. wordpress.com

| Reaction | Starting Materials | Product Type |

| Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acids. chemicalbook.com |

| Skraup | Aniline, Glycerol, Oxidizing agent | Quinolines. wikipedia.orgwordpress.com |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Substituted quinolines. researchgate.net |

Modern synthetic chemistry has seen the emergence of transition metal-catalyzed reactions for the construction of quinoline rings. These methods often offer milder reaction conditions and greater functional group tolerance. For instance, palladium-catalyzed coupling reactions can be employed to construct the quinoline skeleton. sigmaaldrich.com Rhodium and iridium catalysts have also been utilized in the C-H activation and functionalization of quinolines, which can be adapted to synthesize specific derivatives. youtube.comCurrent time information in Pasuruan, ID. The synthesis of 8-hydroxyquinolines has been achieved through a one-pot reaction of ortho-aminophenol, aldehydes, and alkynes under the cooperative catalysis of silver(I) triflate and trifluoroacetic acid. nih.govrsc.orgwikipedia.org

In recent years, metal-free approaches to quinoline synthesis have gained traction due to their environmental benefits. nih.govnih.gov These methods often rely on iodide catalysis or other non-metallic promoters to facilitate the cyclization and formation of the quinoline ring system from precursors like 2-styrylanilines. nih.gov

Regioselective Halogenation Strategies for 8-Bromination

An alternative to constructing the quinoline ring with the bromine atom already present is the direct and regioselective bromination of the quinoline core. The position of bromination is directed by the existing substituents on the quinoline ring.

For unsubstituted quinoline, direct bromination can be complex. However, the presence of directing groups can facilitate regioselective bromination. For example, the bromination of 8-hydroxyquinoline (B1678124) has been studied, though it can lead to a mixture of mono- and di-bromo derivatives. researchgate.net The bromination of 8-methoxyquinoline (B1362559) has been shown to yield 5-bromo-8-methoxyquinoline (B186703). researchgate.net A direct synthesis of 8-bromoquinoline from 8-quinolineboronic acid using copper(II) bromide has also been reported. chemicalbook.com

Transition metal catalysis can also achieve regioselective C-H halogenation. For instance, rhodium-catalyzed C8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS) provides a selective route to 8-bromoquinolines. libretexts.org

Key Intermediates for (8-Bromoquinolin-4-yl)methanamine

Once the 8-bromoquinoline core is established, the focus shifts to introducing the methanamine group at the 4-position. This is typically achieved through the functionalization of a key intermediate.

One such intermediate is 8-bromoquinoline-4-carboxylic acid . This compound can be synthesized via the Pfitzinger reaction as mentioned earlier. libretexts.org Another key intermediate is 8-bromoquinoline-4-carbonitrile (B1394144) . The synthesis of the related 4-bromoquinoline-8-carbonitrile (B2369816) has been described, and similar methodologies could potentially be adapted. organic-chemistry.org

A third important precursor is (8-bromoquinolin-4-yl)methanol (B1372447) . Its synthesis has been documented, providing another entry point for the introduction of the aminomethyl group.

The conversion of these intermediates to the final target, this compound, involves standard functional group transformations. For example, the nitrile group of 8-bromoquinoline-4-carbonitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comorganic-chemistry.org Similarly, 8-bromoquinoline-4-carboxylic acid can be converted to the corresponding amide, which is then reduced with LiAlH₄ to yield the desired aminomethylquinoline. masterorganicchemistry.com The hydroxyl group of (8-bromoquinolin-4-yl)methanol can be activated (e.g., by conversion to a mesylate or halide) and then displaced by an amine source. The Ritter reaction, which transforms an alcohol into an N-alkyl amide in the presence of a nitrile and a strong acid, could also be a potential route from the alcohol to an amide precursor of the target amine. researchgate.netlibretexts.org

Direct Bromination Mechanisms and Selectivity

Direct bromination of quinoline presents a challenge in achieving regioselectivity. The pyridine (B92270) ring is electron-deficient, making electrophilic substitution on this part of the molecule difficult unless activated by strong electron-donating groups. acgpubs.orgresearchgate.net Consequently, direct halogenation typically occurs on the more electron-rich benzene (B151609) ring. acgpubs.orgresearchgate.net

The reaction of quinoline with bromine can lead to the formation of a bromine salt. acgpubs.orgresearchgate.net For 8-substituted quinolines, the nature of the substituent at the 8-position significantly influences the position of bromination. For instance, the bromination of 8-hydroxyquinoline and 8-aminoquinoline (B160924) can yield a mixture of mono- and di-bromo derivatives, including 5,7-dibromo and 7-bromo or 5-bromo products, depending on the reaction conditions and the amount of brominating agent used. acgpubs.orgresearchgate.net In contrast, 8-methoxyquinoline tends to yield 5-bromo-8-methoxyquinoline as the primary product. acgpubs.orgresearchgate.net

The selectivity of bromination is highly dependent on the reaction conditions. Factors such as the solvent, temperature, and the specific brominating agent (e.g., Br2 or N-Bromosuccinimide) play a crucial role. acgpubs.orgresearchgate.netmasterorganicchemistry.com For example, studies have shown that the bromination of 8-hydroxyquinoline with molecular bromine in acetonitrile (B52724) at 0°C can be optimized to favor the formation of specific bromo-derivatives. acgpubs.org The Hammond postulate helps to explain the high selectivity observed in some bromination reactions, where a "late" transition state resembles the product energies, leading to greater differentiation between potential products. masterorganicchemistry.com

Table 1: Bromination of 8-Substituted Quinolines

| 8-Substituent | Brominating Agent | Major Products | Reference |

| -OH | Br2 | 5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline | acgpubs.org |

| -NH2 | Br2 | 5,7-dibromo-8-aminoquinoline, 5-bromo-8-aminoquinoline | acgpubs.org |

| -OCH3 | Br2 | 5-bromo-8-methoxyquinoline | researchgate.net |

Precursor-Based Routes to 8-Bromoquinoline

An alternative to direct bromination is the synthesis of the quinoline ring system from precursors that already contain the bromine atom at the desired position. A common strategy involves the Pomeranz-Fritsch reaction or its modifications. For instance, the reaction of 2-bromobenzaldehyde (B122850) with 2,2-dimethoxyethanamine can be used to construct the 8-bromo-substituted isoquinoline (B145761) core, which is structurally related to quinoline. umich.edu Another approach involves the Skraup synthesis, using a bromo-substituted aniline as the starting material. nih.gov

The Sandmeyer reaction provides another route, starting from 8-aminoquinoline. umich.edu This involves diazotization of the amino group followed by treatment with a copper(I) bromide solution to introduce the bromine atom. Furthermore, arylboronic acids can be converted to aryl bromides using reagents like copper(II) bromide, offering another potential pathway to 8-bromoquinoline from a suitable boronic acid precursor. chemicalbook.com

Functionalization at the C-4 Position with the Aminomethyl Group

Once the 8-bromoquinoline scaffold is obtained, the next stage involves the introduction of the aminomethyl group at the C-4 position. This can be accomplished through various methods, including direct aminomethylation or palladium-catalyzed cross-coupling reactions.

Aminomethylation Reagents and Reaction Conditions

The Mannich reaction is a classical method for aminomethylation. This reaction typically involves the treatment of a substrate with formaldehyde (B43269) (or its equivalent, paraformaldehyde) and a primary or secondary amine. nih.gov In the context of 8-hydroxyquinolines, which are structurally similar to the quinoline core, the Mannich reaction has been successfully employed to introduce aminomethyl groups. nih.gov The reaction conditions often involve refluxing the components in a solvent like ethanol (B145695). nih.gov

Another strategy involves the use of pre-formed aminomethylating agents. For instance, the synthesis of (6-bromoisoquinolin-3-yl)methanamine, an isomer of the target compound, involves the introduction of the methanamine group via nucleophilic substitution on a brominated isoquinoline. A similar approach could potentially be adapted for the 4-position of 8-bromoquinoline.

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov These reactions offer a versatile and efficient means to couple amines with aryl halides. wikipedia.org

The Buchwald-Hartwig amination involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction and has evolved over time, with sterically hindered phosphine (B1218219) ligands often providing superior results. wikipedia.orgresearchgate.net For the synthesis of this compound, a 4-halo-8-bromoquinoline would be the required substrate. The halogen at the 4-position (e.g., chloro or bromo) would serve as the coupling site. The synthesis of 4-bromoquinoline (B50189) itself can be achieved from quinolin-4-ol using a reagent like phosphorus tribromide.

The reaction mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. libretexts.org The use of bidentate phosphine ligands like BINAP and DPPF has been shown to be effective for the coupling of primary amines. wikipedia.org

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Role | Examples | Reference |

| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)2, Pd2(dba)3 | researchgate.netyoutube.com |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle | tBuDavePhos, BINAP, DPPF | wikipedia.orgresearchgate.net |

| Base | Deprotonates the amine and facilitates reductive elimination | NaOtBu, K2CO3, LiHMDS | libretexts.orgyoutube.com |

| Substrate | Aryl halide to be aminated | 4-Chloro-8-bromoquinoline, 4-Bromo-8-bromoquinoline | researchgate.net |

| Amine | Nucleophile for C-N bond formation | Methanamine or a protected equivalent |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. acs.orgbenthamdirect.comnih.gov The application of microwave irradiation to palladium-catalyzed coupling reactions, including the Buchwald-Hartwig amination, has been well-documented. acs.orgbenthamdirect.comcam.ac.uklew.ro

The use of microwave heating can significantly enhance the efficiency of the synthesis of quinoline derivatives. benthamdirect.comnih.gov For the final C-N coupling step to form this compound, microwave-assisted conditions could offer a significant advantage in terms of reaction speed and yield. acs.org The ability to precisely control temperature and pressure in a microwave reactor allows for rapid optimization of reaction conditions. acs.org

Transition Metal-Free Amination Methodologies

The synthesis of quinoline derivatives without the use of transition metals is a significant area of research, driven by the need for more cost-effective and environmentally benign processes. mdpi.comnih.gov These methods often involve the construction of the quinoline ring from acyclic precursors and can be adapted for the synthesis of intermediates leading to this compound.

One prominent strategy is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. mdpi.com For the target molecule, this could theoretically involve a derivative of 2-amino-3-bromobenzaldehyde. Variations of this approach, such as the Doebner-von Miller and Conrad-Limpach reactions, also build the quinoline core from aniline precursors and carbonyl compounds under acidic conditions, which can be performed without metal catalysts. mdpi.com The Doebner reaction, in particular, which combines anilines, aldehydes, and pyruvic acid, has been refined for improved yields, even with electron-deficient anilines, and is noted for its scalability. acs.org

Iodine-catalyzed synthesis represents another powerful metal-free approach. Molecular iodine can facilitate the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates, demonstrating the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single operation. rsc.org Similarly, iodine-catalyzed reactions of enamides and imines have been developed to produce diarylquinolines. mdpi.com These methods highlight the potential to construct a substituted 8-bromoquinoline core using an appropriate bromoaniline starting material.

Once the 8-bromoquinoline scaffold containing a suitable precursor at the C4 position is formed, the final methanamine group can be introduced via established metal-free transformations. A common pathway involves the reduction of a quinoline-4-carbonitrile (B1295981) or the reductive amination of a quinoline-4-carboxaldehyde. nih.govyoutube.com The reduction of a nitrile group to a primary amine is typically achieved with reagents like lithium aluminum hydride (LiAlH₄), and the reductive amination of an aldehyde involves condensation with ammonia (B1221849) to form an imine, which is then reduced. nih.govyoutube.com

A selection of transition-metal-free methods for quinoline synthesis is summarized below.

Table 1: Examples of Transition-Metal-Free Quinoline Synthesis Strategies

| Method | Key Reagents | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Acid catalyst (e.g., p-TSA), Microwave | Three-component reaction for quinoline-4-carboxylic acids. | researchgate.net |

| Iodine-Catalyzed Annulation | Aryl amines, Acetylenedicarboxylates | I₂, Acetonitrile, 80 °C | Pseudo three-component reaction with high regioselectivity. | rsc.org |

| Radical-Promoted Cyclization | Arylpropenoates with azide (B81097) | N-Bromosuccinimide (NBS), Visible Light | Forms 3-substituted quinolines via a radical imine intermediate. | mdpi.com |

| DMSO-Mediated Cycloisomerization | ortho-Allylanilines | KOtBu, DMSO | Metal-free oxidative cyclization using DMSO as the oxidant. | mdpi.com |

C-H Amination as a Direct Functionalization Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores like quinoline. This approach avoids the need for pre-functionalized starting materials by directly converting a carbon-hydrogen bond into a new bond, such as a carbon-nitrogen bond. However, it is crucial to note that the vast majority of these transformations, especially for direct amination of the quinoline ring, are dependent on transition metal catalysis.

The most common strategy involves the use of a directing group to guide a metal catalyst to a specific C-H bond. For quinolines, the nitrogen atom of the ring itself or an N-oxide functionality is frequently used to direct the catalyst. This leads to highly regioselective functionalization, most commonly at the C2 and C8 positions. While powerful, this methodology does not provide a direct pathway to installing a methanamine group at the C4 position. Direct C-H amination of the methyl group in a 4-methylquinoline (B147181) precursor is also not a commonly reported transformation.

Therefore, while C-H amination represents a state-of-the-art approach for direct functionalization, its current scope does not typically cover the synthesis of this compound. The synthesis of this specific target relies on more classical approaches, such as building the ring with the desired functionality or introducing it via a precursor handle like a chloro or cyano group at the C4 position.

Methodological Advancements in Scale-Up Synthesis

Transitioning a synthetic route from a laboratory benchtop to a large-scale industrial process introduces significant challenges, including cost, safety, and purification. For quinoline derivatives, several methodologies have been developed with scalability in mind.

Protocols that avoid hazardous reagents, high temperatures, or high-pressure equipment are generally preferred for large-scale work. For instance, syntheses of quinolin-4-ones using environmentally friendly conditions, such as water as a solvent at moderate temperatures, have been developed to be scalable, producing a wide range of products with carbon dioxide and water as the only by-products. mdpi.com Similarly, some copper-catalyzed formations of 4-quinolones are noted for their amenability to gram-scale synthesis under mild conditions. organic-chemistry.org

A critical aspect of scale-up is the avoidance of purification methods like column chromatography, which are often impractical and costly at an industrial scale. The development of synthetic routes that yield high-purity products through simple filtration or recrystallization is highly valuable. A notable example is the synthesis of the intermediate 7-bromo-4-chloro-1H-indazol-3-amine, which was successfully demonstrated on a hundred-gram scale without requiring chromatographic purification. chemrxiv.org This highlights the importance of designing reaction sequences where impurities are minimal or easily removed.

Furthermore, multicomponent reactions, such as the Doebner reaction for quinoline-4-carboxylic acids, are advantageous for scale-up as they combine several steps into a single operation, reducing waste and processing time. acs.org The ability to perform these reactions on a large scale to produce bioactive molecules has been demonstrated. acs.org

Advanced Isolation and Purification Techniques

The purification of this compound and its intermediates is critical for ensuring the final product meets required specifications. The molecule's structure, featuring a basic quinoline nitrogen and a primary amine, allows for several effective purification strategies beyond standard column chromatography.

Acid-Base Extraction: A classical and highly effective technique for purifying amines is acid-base extraction. The basic nitrogen atoms in this compound can be protonated by washing an organic solution of the crude product with an aqueous acid (e.g., dilute HCl). This transfers the desired compound into the aqueous phase as a salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be washed with a fresh organic solvent to remove any residual neutral or acidic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) deprotonates the amine, causing the pure product to precipitate or be extracted back into a fresh organic solvent.

Recrystallization: This technique is particularly effective for obtaining highly pure crystalline solids. For halogenated quinolines, recrystallization of a salt form can be a powerful purification step. For example, a patented method for purifying 3-bromoquinoline (B21735) involves its conversion to 3-bromoquinoline hydrobromide, which is then recrystallized from a mixed solvent system of water and an alcohol. This process effectively removes impurities before the final free base is liberated with an alkali. A similar strategy could be applied to the target compound.

Solvent-Based Purification: Another approach involves leveraging differential solubility. A method for purifying crude 8-hydroxyquinoline involves dissolving the crude material in a hot chloroalkane solvent. atlantis-press.com Upon cooling, impurities may precipitate while the desired product remains in solution. After filtration, the filtrate is concentrated, and the purified product solidifies. atlantis-press.com This type of solvent-screening approach can be tailored to the specific solubility profile of this compound and its potential impurities.

Chromatography: While efforts are often made to avoid it on a large scale, silica (B1680970) gel column chromatography remains a versatile and indispensable tool for purification at the laboratory scale, especially for complex mixtures or when very high purity is required. nih.gov It is a standard method reported in the synthesis of many functionalized quinoline derivatives. mdpi.com

Reaction Chemistry and Mechanistic Studies of 8 Bromoquinolin 4 Yl Methanamine

Reactivity Profile of the 8-Bromoquinoline (B100496) Structural Element

The 8-bromoquinoline scaffold is a versatile platform for a variety of chemical reactions, including nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution at the C-8 Position

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) when substituted with strong electron-withdrawing groups. wikipedia.org The SNAr mechanism is the most significant pathway for these reactions. wikipedia.org This process generally involves two steps: the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.orglibretexts.org For SNAr to occur, the presence of electron-withdrawing groups positioned ortho or para to the leaving group is favorable. wikipedia.org In the case of 8-bromoquinoline, the nitrogen atom in the quinoline (B57606) ring acts as an electron-withdrawing group, activating the ring for nucleophilic attack. However, direct nucleophilic displacement of the bromide at the C-8 position is not the most common reaction pathway and often requires specific activating conditions or catalysts.

Electrophilic Reactivity of the Quinoline Nucleus

The quinoline ring system is generally less reactive towards electrophiles than benzene (B151609) but more reactive than pyridine (B92270). imperial.ac.uk Electrophilic substitution on the quinoline nucleus preferentially occurs on the benzene ring, which is more electron-rich than the pyridine ring. quimicaorganica.orgyoutube.com The positions most susceptible to electrophilic attack are C-5 and C-8, a preference attributed to the greater stability of the resulting cationic intermediates. quimicaorganica.orgpharmaguideline.com For instance, the nitration of quinoline with a mixture of nitric and sulfuric acids results in the formation of 5-nitroquinoline (B147367) and 8-nitroquinoline. youtube.com Similarly, bromination of 8-substituted quinolines can lead to the formation of mono- and di-bromo derivatives, with the position of substitution influenced by the nature of the substituent at the 8-position and the reaction conditions. acgpubs.orgresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-8 position of the quinoline ring makes it an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. wikipedia.orgillinois.eduyonedalabs.com 8-Bromoquinoline can readily participate in Suzuki-Miyaura reactions to form 8-arylquinolines. acs.org For example, the reaction of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester via a Suzuki-Miyaura coupling yielded a novel luminogen. researchgate.net The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Reactions with Quinoline Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 8-Iodoquinolin-4(1H)-one | Benzothiadiazole bispinacol boronic ester | Pd-catalyst | 8,8'-(Benzo[c] quimicaorganica.orgyoutube.compharmaguideline.comthiadiazole-4,7-diyl)bis(quinolin-4-ol) | researchgate.net |

| Quinoline-8-yl halides | Aryl halides | Pd-catalyzed borylation and subsequent Suzuki–Miyaura coupling | 8-Arylquinolines | acs.org |

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is known for its mild conditions and high yields. ias.ac.in The mechanism proceeds through oxidative addition, amine coordination and deprotonation, and finally reductive elimination. wikipedia.orgyoutube.com 8-Bromoquinoline derivatives can be coupled with various amines using this methodology. For instance, 8-(Benzyloxy)-5-bromoquinoline has been successfully coupled with N-methylaniline using a palladium acetate (B1210297) catalyst and a suitable phosphine (B1218219) ligand. ias.ac.inresearchgate.net

Chemical Transformations Involving the Aminomethyl Group

The aminomethyl group at the 4-position of the quinoline ring provides a site for various chemical modifications. The primary amine can act as a nucleophile and can be involved in reactions such as acylation, alkylation, and the formation of Schiff bases. For example, the amino group can react with carboxylic acids or their derivatives to form amides. A new series of amino acid derivatives of quinolines were synthesized through the hydrolysis of amino acid methyl esters of quinoline carboxamides. mdpi.com Furthermore, the aminomethyl group can be a precursor for the synthesis of other functional groups. For instance, oxidative aromatization of 1,2,3,4-tetrahydroquinolines can be achieved using monoamine oxidase (MAO-N) biocatalysts to yield quinolines. nih.gov

Nucleophilic Reactions of the Primary Amine

The primary amine group in (8-Bromoquinolin-4-yl)methanamine is a key functional handle for derivatization, acting as a potent nucleophile. This reactivity allows for the formation of a wide array of new chemical entities through reactions such as acylation and sulfonylation.

Acylation: The primary amine readily reacts with various acylating agents, including acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental in medicinal chemistry for creating extensive libraries of compounds for structure-activity relationship (SAR) studies. For instance, the reaction of this compound with a substituted benzoyl chloride would yield an N-((8-bromoquinolin-4-yl)methyl)benzamide derivative. The general conditions for such reactions typically involve a base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature.

Sulfonylation: Similar to acylation, the primary amine can react with sulfonyl chlorides to produce sulfonamides. This transformation is often employed to introduce the sulfonyl group, which can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a molecule. The reaction of this compound with an arylsulfonyl chloride, for example, would proceed under basic conditions to yield the corresponding N-((8-bromoquinolin-4-yl)methyl)sulfonamide.

| Reactant Class | Product Class | General Reaction Conditions |

| Acid Chlorides | Amides | Aprotic solvent (e.g., DCM, THF), Base (e.g., Et3N, Pyridine), Room Temperature |

| Acid Anhydrides | Amides | Aprotic solvent, often with mild heating |

| Sulfonyl Chlorides | Sulfonamides | Aprotic solvent, Base (e.g., Et3N, Pyridine) |

Condensation and Cyclization Reactions

The primary amine of this compound can also participate in condensation reactions with carbonyl compounds, leading to the formation of imines (Schiff bases), which can be further reduced or used as intermediates for more complex cyclization reactions.

Imination: The reaction with aldehydes or ketones under dehydrating conditions yields the corresponding N-((8-bromoquinolin-4-yl)methyl)imine. This reaction is typically reversible and often requires the removal of water to drive the equilibrium towards the product.

These condensation products can be valuable intermediates. For example, the resulting imine can be reduced in situ (reductive amination) to form a secondary amine, providing another route for diversification of the original scaffold.

Exploration of Intramolecular Cyclization Pathways

The presence of both a bromo substituent and a reactive aminomethyl group on the quinoline ring of derivatives of this compound opens up possibilities for intramolecular cyclization reactions to form novel fused heterocyclic systems. While specific studies on the intramolecular cyclization of this compound itself are not extensively documented, the potential for such reactions is significant.

One plausible pathway could involve the initial N-functionalization of the primary amine with a group containing a nucleophile or an organometallic species. Subsequent intramolecular palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or Suzuki coupling) between the bromine at the 8-position and the newly introduced functional group could lead to the formation of a new ring fused to the quinoline system. The feasibility of such a reaction would depend on the length and nature of the linker between the two reacting centers.

Mechanistic Elucidation of Key Transformations

The mechanisms of the fundamental reactions of this compound are well-established in organic chemistry.

Nucleophilic Acyl Substitution (Acylation): The acylation of the primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride or anhydride. This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of the leaving group (chloride or carboxylate), results in the formation of the stable amide product. The base present in the reaction mixture neutralizes the acid (e.g., HCl) generated during the reaction.

Pictet-Spengler Type Reactions: While a classic Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can be envisaged for derivatives of this compound. If the amine is first condensed with an aldehyde or ketone to form an iminium ion, this electrophilic species could potentially be attacked by an activated aromatic ring. In the case of the quinoline system, the C5 or C7 positions could act as the nucleophile, although this would be influenced by the electronic properties of the quinoline ring and any substituents present. The reaction is typically acid-catalyzed, which facilitates the formation of the reactive iminium ion. mdpi.com The mechanism involves the initial formation of the iminium ion, followed by an intramolecular electrophilic aromatic substitution to form a new ring, and finally, rearomatization through deprotonation. mdpi.com

Further research into the reaction chemistry of this compound is warranted to fully exploit its potential as a building block in the synthesis of complex molecules with interesting chemical and biological properties.

Spectroscopic and Advanced Structural Characterization of 8 Bromoquinolin 4 Yl Methanamine

Comprehensive Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental to elucidating the molecular structure of a chemical compound. For (8-Bromoquinolin-4-yl)methanamine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) vibrational spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) electronic spectroscopy would be employed to confirm its identity and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide crucial information.

Expected ¹H NMR Spectral Data: The proton NMR spectrum would be expected to show distinct signals for the protons on the quinoline (B57606) ring and the aminomethyl group. The aromatic region would likely display a set of multiplets corresponding to the protons on the substituted quinoline core. The chemical shifts and coupling patterns would be influenced by the positions of the bromine atom and the methanamine substituent. The methylene (B1212753) protons (-CH₂-) of the methanamine group would likely appear as a singlet or a doublet depending on the solvent and pH, typically in the range of 3.5-4.5 ppm. The amine protons (-NH₂) would present as a broad singlet, and their chemical shift would be highly dependent on concentration and solvent.

Expected ¹³C NMR Spectral Data: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would feature several signals in the aromatic region (typically 110-150 ppm) corresponding to the carbons of the quinoline ring. The carbon atom attached to the bromine would show a characteristic chemical shift. The methylene carbon of the methanamine group would be expected in the aliphatic region of the spectrum.

Interactive Data Table: Predicted NMR Data Without experimental data, a table of predicted chemical shifts could be generated using computational chemistry software. However, such data is not currently available in public databases.

Infrared (IR) Vibrational Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations from the primary amine group, typically appearing as a medium-intensity doublet in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. The C-N stretching of the aminomethyl group would likely be found in the 1000-1200 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically below 800 cm⁻¹.

Interactive Data Table: Predicted IR Data A table of predicted vibrational frequencies could be compiled from computational models, but experimental verification is necessary for accuracy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the precise molecular weight and elemental composition of a compound.

Expected HRMS Data: For this compound (C₁₀H₉BrN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity separated by two mass units. The exact mass measurement would allow for the unambiguous determination of the elemental formula. Fragmentation patterns would likely involve the loss of the aminomethyl group or the bromine atom.

Interactive Data Table: Predicted Mass Spectrometry Data A predicted mass spectrum would show the molecular ion peaks and expected fragment ions.

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

Expected UV-Vis Absorption Maxima: The quinoline ring system is a chromophore that absorbs UV light. The UV-Vis spectrum of this compound, likely recorded in a solvent like ethanol (B145695) or methanol, would be expected to show multiple absorption bands characteristic of the quinoline structure. These absorptions correspond to π-π* transitions within the aromatic system. The position and intensity of the absorption maxima (λ_max) would be influenced by the bromo and methanamine substituents. Typically, quinoline derivatives show strong absorptions in the range of 220-350 nm.

Interactive Data Table: Predicted UV-Vis Data A table of predicted absorption maxima and molar absorptivity values would be presented here if available.

X-ray Diffraction Analysis for Crystalline Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine group. As of now, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or other public repositories.

Advanced Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The purity would be assessed by the area percentage of the main peak in the chromatogram, detected by a UV detector set at one of the absorption maxima of the compound.

Interactive Data Table: Representative HPLC Method A hypothetical HPLC method would be detailed in a table format, specifying the column, mobile phase, flow rate, and detection wavelength.

Theoretical and Computational Investigations of 8 Bromoquinolin 4 Yl Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and predicting the chemical behavior of molecules. For (8-Bromoquinolin-4-yl)methanamine, these methods can provide insights into the distribution of electrons, the energies of molecular orbitals, and the regions susceptible to electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the electronic structure of medium-sized organic molecules like substituted quinolines.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap generally implies lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich portions of the molecule, likely involving the methanamine group and the quinoline (B57606) ring's π-system. The LUMO, conversely, would be distributed over the electron-deficient regions, influenced by the electronegative nitrogen atom and the bromo substituent. DFT calculations on related quinoline derivatives have shown that the HOMO-LUMO gap can be modulated by the nature of the substituents. nih.govacs.org

Table 1: Illustrative Frontier Molecular Orbital Data for this compound (Based on DFT Calculations of Related Quinolines)

| Parameter | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.75 |

| Energy Gap (ΔE) | 4.50 |

Note: These values are illustrative and based on typical ranges observed for substituted quinolines in DFT studies. The actual values for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are attractive to nucleophiles.

For this compound, the MEP surface would likely show a region of high negative potential around the nitrogen atom of the quinoline ring and the nitrogen of the methanamine group, making these sites potential centers for protonation or interaction with electrophiles. The hydrogen atoms of the aminomethyl group and the regions near the bromine atom would likely exhibit a positive electrostatic potential. The distribution of electrostatic potential across the aromatic rings would be influenced by the combined electronic effects of the substituents.

Local reactivity descriptors, such as the Fukui functions, identify the specific atomic sites within a molecule that are most likely to participate in a chemical reaction. These descriptors are crucial for understanding the regioselectivity of chemical transformations.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.00 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.25 eV |

| Global Electrophilicity (ω) | χ² / (2η) | 3.56 eV |

Note: These values are calculated from the illustrative FMO energies in Table 1 and are for demonstrative purposes.

Ab Initio and Semi-Empirical Methodologies

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization and can provide highly accurate results, albeit at a greater computational expense. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for very large molecular systems, though with some trade-off in accuracy. For a molecule like this compound, these methods could be used to corroborate DFT results or to study specific properties where they might offer advantages.

Molecular Dynamics Simulations for Conformational and Solvation Effects

While quantum chemical calculations provide a static picture of a molecule's properties, Molecular Dynamics (MD) simulations offer a dynamic perspective, revealing how the molecule behaves over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and for understanding how the solvent environment influences their structure and behavior. nih.govacs.org

For this compound, the methanamine side chain introduces conformational flexibility. MD simulations could be employed to study the rotational barriers around the C4-CH2 and CH2-NH2 bonds and to identify the most stable conformations in different solvent environments. The simulations would also provide insights into the solvation shell around the molecule, highlighting the specific interactions (e.g., hydrogen bonding) between the solute and solvent molecules. This information is critical for understanding the molecule's behavior in solution, which is relevant for many of its potential applications. Studies on related quinoline derivatives have demonstrated the utility of MD simulations in understanding their interactions with biological macromolecules and their dynamic behavior in solution. nih.govmdpi.com

Based on a comprehensive search of available scientific literature, there is currently no specific research published regarding the theoretical and computational investigations of This compound that aligns with the requested detailed outline.

The fields of Quantitative Structure-Activity Relationship (QSAR) modeling, computational reaction mechanism analysis, and in silico molecular docking are well-established for many chemical compounds. However, dedicated studies focusing on this compound in these specific areas could not be located.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the following sections as requested:

In Silico Screening and Ligand-Target Interaction Prediction (e.g., Molecular Docking)

While computational studies exist for other quinoline derivatives, the strict focus on "this compound" cannot be met with the current body of scientific evidence. We encourage researchers to investigate this specific compound to fill the existing knowledge gap.

Rational Design and Synthesis of Functionalized Derivatives of 8 Bromoquinolin 4 Yl Methanamine

Strategic Diversification at the Bromine Position

The bromine atom at the 8-position of the quinoline (B57606) ring in (8-Bromoquinolin-4-yl)methanamine serves as a versatile handle for introducing a wide array of functional groups. This strategic diversification is primarily achieved through two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These transformations allow for the synthesis of a diverse library of derivatives with modified electronic properties, steric profiles, and potential biological activities.

Palladium-Catalyzed Cross-Coupling for Aryl, Alkyl, and Heteroatom Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For the this compound scaffold, these reactions enable the introduction of various substituents at the 8-position, significantly expanding its chemical space. The most prominent among these methods are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 8-bromoquinoline (B100496) with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly effective for introducing a variety of aryl and heteroaryl groups. For instance, studies on related 8-bromoquinoline systems have demonstrated successful coupling with various arylboronic acids. acs.org A one-pot process involving the borylation of quinoline-8-yl halides followed by a Suzuki-Miyaura coupling has also been developed, offering an efficient route to 8-arylquinolines. acs.org The choice of ligand is crucial, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the introduction of a diverse range of amine functionalities at the 8-position. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of the 8-bromoquinoline with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. ias.ac.inresearchgate.net Research on analogous 5-bromo-8-hydroxyquinoline has shown efficient coupling with various anilines using palladium acetate (B1210297) as the catalyst and specific phosphine ligands. ias.ac.inresearchgate.net This methodology can be adapted to couple this compound with a wide array of amines, including aliphatic, aromatic, and heterocyclic amines, to generate novel derivatives.

Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction couples the 8-bromoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. libretexts.org This reaction has been successfully applied to other bromo-substituted heterocyclic systems, such as 8-bromoguanosine, to produce the corresponding alkynylated products. nih.gov The resulting alkynylquinolines are valuable intermediates that can be further functionalized.

The following table summarizes representative conditions and outcomes for these palladium-catalyzed cross-coupling reactions on bromoquinoline scaffolds.

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Products |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 8-Arylquinolines |

| Buchwald-Hartwig | Aniline (B41778) | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 8-Anilinoquinolines |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 8-(Phenylethynyl)quinolines |

Nucleophilic Aromatic Substitution with Diverse Nucleophiles

While palladium-catalyzed reactions are highly versatile, nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the diversification of this compound, particularly for the introduction of heteroatom nucleophiles. In an SNAr reaction, a nucleophile directly displaces the bromide on the quinoline ring. youtube.com

The success of an SNAr reaction on an aryl halide is heavily influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group can significantly activate the ring towards nucleophilic attack. nih.govyoutube.com In the case of the 8-bromoquinoline system, the quinoline nitrogen itself acts as an electron-withdrawing feature, facilitating the reaction.

A variety of nucleophiles can be employed in these reactions. Common examples include:

Alkoxides and Phenoxides: To form the corresponding aryl ethers.

Thiolates: To generate aryl thioethers.

Amines: While often requiring harsher conditions than Buchwald-Hartwig amination, direct displacement of the bromide by amines is possible.

Kinetic studies on the reaction of bromoquinolines with nucleophiles like piperidine (B6355638) have provided insights into the reactivity and mechanism of these transformations. acs.org The reaction typically proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the bromine, forming a negatively charged species that is stabilized by the aromatic system before the expulsion of the bromide ion. youtube.com

The choice of solvent and reaction conditions is critical for a successful SNAr reaction. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to solvate the nucleophile and facilitate the reaction. Elevated temperatures may also be required to overcome the activation energy barrier.

Chemical Modifications of the Aminomethyl Moiety

The primary amine of the aminomethyl group at the 4-position of this compound is a key site for a variety of chemical modifications. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures, further expanding the derivative library.

Amine Acylation and Alkylation Reactions

Acylation: The primary amine can be readily acylated using a variety of acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This reaction leads to the formation of amides, which can alter the electronic and steric properties of the molecule and introduce new points for further functionalization.

Alkylation: Alkylation of the aminomethyl group can be achieved using alkyl halides or through reductive amination. Direct alkylation can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines. Reductive amination, which involves the condensation of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a reducing agent like sodium borohydride, offers a more controlled method for synthesizing secondary and tertiary amines. A patent describes the synthesis of N-((8-bromoquinolin-2-yl)methyl)(phenyl)methylamine via a reductive amination process, which can be analogously applied to the 4-substituted isomer. nih.gov

Formation of Heterocyclic Rings Incorporating the Amine

The aminomethyl group serves as a valuable building block for the construction of new heterocyclic rings fused to or appended from the quinoline core. These reactions often involve bifunctional reagents that react with the primary amine to form the new ring system. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) rings. The synthesis of various quinoline derivatives often involves the cyclization of precursors containing amine functionalities. nih.gov

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can undergo condensation reactions with a wide range of carbonyl compounds, including aldehydes and ketones, to form Schiff bases (imines). These imines are versatile intermediates that can be:

Reduced: As mentioned in the context of reductive amination, to yield secondary amines.

Used in Cycloaddition Reactions: Acting as dienophiles or dipolarophiles to construct new carbocyclic or heterocyclic rings.

Complexed with Metal Ions: The imine nitrogen and the quinoline nitrogen can act as a bidentate ligand for various metal ions.

The synthesis of 8-hydroxy-2-quinolinecarbaldehyde and its subsequent reactions demonstrate the utility of carbonyl functionalities on the quinoline scaffold, which can be seen as complementary to the reactions of the aminomethyl group. libretexts.org

Alterations to the Quinoline Ring System for Structure-Activity Relationship Studies6.4. Stereochemical Control in Derivative Synthesis

It is important to note that the absence of published data does not necessarily mean that research on this compound has not been conducted, but rather that it is not available in the public domain.

Advanced Research Applications and Future Perspectives of 8 Bromoquinolin 4 Yl Methanamine and Its Analogs

Strategic Intermediate in Advanced Organic Synthesis

The unique substitution pattern of (8-Bromoquinolin-4-yl)methanamine makes it a valuable intermediate in the construction of more complex molecular architectures. The bromine atom can participate in various cross-coupling reactions, while the primary amine of the methanamine group is a key functional handle for building larger structures.

Precursor for Complex Polycyclic Systems

The synthesis of fused polycyclic quinoline (B57606) derivatives is an area of intense research due to the interesting pharmacological and material properties of these compounds. Bromo-substituted quinolines are key starting materials in this endeavor. For instance, bromo-substituted quinolines can undergo intramolecular cyclocondensation reactions to form new tetracyclic ring systems. In one example, heating a bromo compound with sodium azide (B81097) led to the direct formation of a new tetracyclic system in good yields. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been effectively used with dihaloquinolines to synthesize complex structures like indolo[2,3-b]quinolines. nih.gov These methodologies highlight the potential of this compound to serve as a precursor for a variety of complex polycyclic systems, where the bromine atom can be utilized for ring fusion and the methanamine group can be modified to introduce additional complexity or functionality. The synthesis of 11-chloro-5-methyl-5H-indolo[2,3-b]quinolines (neocryptolepines), which are useful scaffolds for anticancer and antimalarial agents, has been achieved through a cascade reaction involving N-methyl-anilines and an indole (B1671886) derivative. nih.gov

Scaffold for Supramolecular Chemistry and Material Science

The quinoline framework is not only important in medicinal chemistry but also serves as a building block for new materials with interesting electronic properties. researchgate.net While specific research on this compound in this area is emerging, the general class of quinoline derivatives has shown promise. For example, the use of Förster resonance energy transfer (FRET) in quinoline-based systems has been explored to create stimulus-responsive materials with room-temperature phosphorescence (RTP). researchgate.net Such materials have potential applications in sensors and displays. The ability of the quinoline nitrogen and the exocyclic amine in this compound to coordinate with metal ions also suggests its potential use as a ligand in the construction of metal-organic frameworks (MOFs) and coordination polymers with unique structural and functional properties.

Foundational Research in Medicinal Chemistry

Quinoline derivatives exhibit a wide range of biological activities, making them a cornerstone of medicinal chemistry research. mdpi.com The structural motifs of this compound, a bromo-substituted quinoline with an amino group, are found in many biologically active compounds.

Exploration of Broad-Spectrum Biological Activities (e.g., Antimicrobial, Anti-inflammatory, Antioxidant, Neuroprotective)

Analogs of this compound have been investigated for a variety of biological effects.

Antimicrobial Activity: Quinoline derivatives are well-known for their antibacterial properties. researchgate.net Studies have shown that certain 8-hydroxyquinoline (B1678124) derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, some derivatives have shown better activity than the standard antibiotic Penicillin G against strains like E. coli, S. aureus, V. parahaemolyticus, and P. aeruginosa. nih.govresearchgate.net The presence of a bromine atom can further enhance this activity.

Anti-inflammatory Activity: Derivatives of quinoline have also been explored for their anti-inflammatory potential. The mechanism of action is often linked to the inhibition of inflammatory pathways. For instance, certain thiourea (B124793) derivatives of naproxen, which share some structural similarities with functionalized quinolines, have shown significant inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade. nih.gov

Antioxidant Activity: Many quinoline derivatives possess antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. bohrium.com The ability of these compounds to scavenge free radicals has been demonstrated in various assays. bohrium.com The antioxidant efficiency of some quinoline derivatives has been found to be higher than that of Trolox, a well-known antioxidant standard. nih.gov

Neuroprotective Activity: There is growing interest in quinoline derivatives for their neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govbohrium.com These compounds can act as multifunctional agents by exhibiting antioxidant properties and inhibiting key enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). nih.govbohrium.comresearchgate.net Some tetrahydroquinoline derivatives have shown anticonvulsant effects in preclinical models. mdpi.com

The following table summarizes the observed biological activities of some quinoline derivatives:

| Biological Activity | Compound Class/Derivative | Key Findings | Citations |

|---|---|---|---|

| Antimicrobial | 8-Hydroxyquinoline derivatives | Exhibited remarkable antibacterial activity, in some cases superior to Penicillin G. | nih.govresearchgate.net |

| Diethyl ((N-(4-bromophenyl) sulfamoyl) (2-chloro-8-methylquinolin-3-yl) methyl) phosphonate (B1237965) A | Potent activity against E. coli with a low MIC value. | researchgate.net | |

| Anti-inflammatory | Thiourea derivatives of naproxen | Significant inhibition of 5-LOX, a key inflammatory enzyme. | nih.gov |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) | Reduced edema in carrageenan-induced paw edema model. | rsc.org | |

| Antioxidant | Quinoline derivatives | More efficient free radical scavengers than Trolox. | nih.govbohrium.com |

| 8-O-4'-neolignans | Showed potent antioxidant activity. | nih.gov | |

| Neuroprotective | Quinoline derivatives | Potential inhibitors of COMT, AChE, and MAO-B. | nih.govbohrium.comresearchgate.net |

| Tetrahydroquinoline derivatives | Demonstrated anticonvulsant effects. | mdpi.com |

Elucidation of Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For quinoline derivatives, several SAR studies have provided valuable insights. For example, in a series of 1,4-naphthoquinone (B94277) hybrids, the replacement of a bromine atom with an 8-hydroxyquinoline moiety was found to increase the anticancer activity against several cell lines. Furthermore, the nature of substituents on the quinoline ring plays a crucial role. In some cases, electron-donating substituents on the phenyl ring of quinoline derivatives were found to enhance antibacterial activity compared to those with electron-withdrawing substituents. researchgate.net The position of substituents is also critical, as demonstrated by the antiproliferative activity of various substituted quinolines, where 6-bromo-5-nitroquinoline (B1267105) showed significant activity compared to other derivatives. nih.gov

Rational Drug Design Principles and Target Interaction Research

Modern drug discovery heavily relies on rational design principles and computational methods to predict and understand drug-target interactions. For quinoline derivatives, molecular docking simulations have been employed to identify potential inhibitors of enzymes like COMT, AChE, and MAO-B. nih.govbohrium.comresearchgate.net These computational studies help in understanding the binding modes of the ligands within the active sites of the target proteins and guide the design of more potent and selective inhibitors. The metabolism of potential drug candidates can also be predicted in silico by studying their interaction with cytochrome P450 enzymes. Such computational analyses, combined with experimental data, facilitate a more efficient and targeted approach to drug development.

Potential in Chelation Chemistry and Ligand Development

The structure of this compound, featuring a quinoline core with a bromo substituent at the 8-position and a methanamine group at the 4-position, suggests significant potential as a chelating agent and a building block for more complex ligands. The nitrogen atom of the quinoline ring and the nitrogen atom of the aminomethyl group can act as a bidentate donor system, capable of coordinating with a variety of transition metal ions to form stable chelate rings.

The chelating ability of quinoline derivatives is well-documented. For instance, 8-hydroxyquinoline is a classic example of a powerful chelating agent, forming stable complexes with numerous metal ions. nih.govresearchgate.net The introduction of an aminomethyl group at the 4-position, as seen in this compound, provides a flexible arm for coordination, potentially influencing the stereochemistry and stability of the resulting metal complexes. Studies on aminomethyl derivatives of 8-hydroxyquinoline have demonstrated their ability to form chelates with various metal ions, although steric hindrance from the aminomethyl group can sometimes lead to lower stability constants compared to unsubstituted parent ligands. oup.com

The presence of the bromine atom at the 8-position introduces several key electronic and steric effects. As an electron-withdrawing group, the bromine atom can modulate the basicity of the quinoline nitrogen, thereby influencing the coordination strength of the ligand. This modification can be crucial for fine-tuning the selectivity of the ligand for specific metal ions. Furthermore, the bromo-substituent can be a site for further synthetic modifications, allowing for the development of more complex, multifunctional ligands.

The development of ligands based on the this compound framework could lead to novel metal complexes with interesting catalytic, magnetic, or photophysical properties. The combination of the quinoline core, the aminomethyl coordinating group, and the reactive bromo-substituent offers a versatile platform for the design of ligands with tailored properties for specific applications in catalysis, sensing, and materials science.

Table 1: Potential Metal Ion Coordination with this compound

| Metal Ion | Potential Coordination Geometry | Potential Applications of Complex |

| Copper(II) | Square Planar or Distorted Octahedral | Catalysis, Antimicrobial agents |

| Zinc(II) | Tetrahedral or Octahedral | Fluorescent sensors, Bio-imaging |

| Palladium(II) | Square Planar | Cross-coupling catalysis |

| Platinum(II) | Square Planar | Anticancer agents |

| Iron(II/III) | Octahedral | Magnetic materials, Redox catalysts |

Emerging Research Directions and Interdisciplinary Applications

The unique structural features of this compound and its analogs open up several emerging research directions with potential for interdisciplinary applications.

One promising area is the development of novel therapeutic agents. Quinoline derivatives have a long history in drug discovery, with applications as anticancer, antimalarial, and antimicrobial agents. frontiersin.orgnih.gov The bromo-substituent can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability. Furthermore, the ability to chelate metal ions is often linked to the biological activity of quinoline compounds. Metal complexes of quinoline derivatives have shown enhanced biological efficacy compared to the free ligands. nih.gov Therefore, this compound and its metal complexes could be explored for their potential as targeted therapeutic agents.

In the field of materials science, the functionalized quinoline core can be utilized in the design of novel organic light-emitting diodes (OLEDs), sensors, and nonlinear optical materials. The quinoline ring system is known for its photophysical properties, and the introduction of a heavy atom like bromine can influence the photoluminescent quantum yields and lifetimes through the heavy-atom effect. This could lead to the development of new phosphorescent materials for display and lighting applications.

Furthermore, the reactive nature of the bromo-substituent allows for the incorporation of the this compound unit into larger macromolecular structures, such as polymers or dendrimers. This could lead to the creation of new functional materials with applications in areas like ion-exchange resins, catalysts, or drug delivery systems. The synthesis of such materials would represent a significant step towards the interdisciplinary application of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (8-Bromoquinolin-4-yl)methanamine, and how do reaction conditions influence yield?

- Answer : The synthesis typically involves bromination of quinoline derivatives followed by functionalization of the 4-position. A standard method includes:

-

Step 1 : Bromination of quinoline at the 8-position using reagents like NBS (N-bromosuccinimide) under controlled temperature (e.g., 60–80°C) .

-

Step 2 : Introduction of the methanamine group via nucleophilic substitution or reductive amination, often requiring anhydrous solvents (e.g., THF) and catalysts like Pd/C for hydrogenation.

-

Key factors : Temperature, solvent polarity, and catalyst choice significantly impact purity and yield. For example, higher temperatures (>100°C) may lead to side reactions like dehalogenation.

Synthetic Step Reagents/Conditions Yield Range Bromination NBS, DMF, 70°C 60–75% Methanamine addition NH3, Pd/C, H2, THF 40–55%

Q. Which biological targets are associated with this compound, and how are these interactions validated?

- Answer : The compound is hypothesized to target enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to its structural similarity to bioactive quinoline derivatives . Validation methods include:

- In vitro assays : Competitive binding studies using radiolabeled ligands.

- Kinase inhibition profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) to identify IC50 values.

- Cellular models : Testing effects on cell viability or signaling pathways (e.g., MAPK/ERK) in cancer cell lines.

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : Key methods include:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., bromine at C8, methanamine at C4) .

- HPLC-MS : To assess purity (>95%) and molecular weight (theoretical MW: 241.1 g/mol).

- Melting point analysis : Consistency with literature values (e.g., 140–145°C under reduced pressure) .

Advanced Research Questions

Q. How can substituent modifications on the quinoline ring alter the pharmacological profile of this compound?

- Answer : Modifications at the 2-, 3-, or 6-positions can enhance selectivity or potency:

- Electron-withdrawing groups (e.g., -NO2 at C6) may improve kinase inhibition by increasing electrophilicity.

- Steric hindrance : Bulky groups at C2 reduce off-target binding but may lower solubility .

- Case study : Replacing bromine with chlorine at C8 reduced cytotoxicity in HEK293 cells by 30%, highlighting halogen-dependent bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Discrepancies often arise from:

- Impurity profiles : Side products (e.g., dehalogenated byproducts) can skew assay results. Mitigate via rigorous HPLC purification.

- Assay conditions : Variations in cell culture media (e.g., serum concentration) affect compound stability. Standardize protocols across replicates.

- Structural analogs : Compare data with structurally validated compounds (e.g., 6-Bromoquinolin-8-yl analogs) to isolate substituent effects .

Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?

- Answer : Key optimizations include:

- Catalyst selection : Switch Pd/C to Pd(OAc)₂ with ligands (e.g., XPhos) for higher turnover in amination steps.

- Solvent systems : Replace THF with DMSO to enhance solubility of intermediates, reducing reaction time by 20% .

- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., oxidation) and improve yield consistency.

Q. What are the safety considerations for handling this compound in laboratory settings?

- Answer : The compound is classified as hazardous (GHS07/08) due to:

- Toxicity : Acute oral toxicity (LD50: 300 mg/kg in rats). Use fume hoods and PPE during synthesis .

- Decomposition risks : Heating above 200°C releases toxic HBr gas. Store in inert atmospheres (N₂ or Ar) .

Methodological Focus

Designing a Structure-Activity Relationship (SAR) Study for this compound

- Step 1 : Synthesize analogs with systematic substitutions (e.g., -F, -CH3, -OCH3 at C2/C6).

- Step 2 : Screen against target enzymes (e.g., EGFR kinase) using fluorescence-based assays.

- Step 3 : Correlate substituent electronic parameters (Hammett constants) with IC50 values to identify key pharmacophores .

Addressing Low Yield in the Bromination Step

- Troubleshooting :

- Issue : <50% yield due to incomplete bromination.

- Solution : Increase NBS stoichiometry (1.2 eq → 1.5 eq) and use UV light to initiate radical bromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.